

Application Notes and Protocols for Patch-Clamp Electrophysiology Using tat-M2NX

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	tatM2NX	
Cat. No.:	B10821555	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that plays a crucial role in various physiological and pathological processes, including immune response, insulin secretion, and neuronal cell death.[1][2] It is activated by intracellular ADP-ribose (ADPR) and sensitized by calcium.[1] Oxidative stress is a key trigger for TRPM2 activation, leading to an increase in intracellular ADPR levels and subsequent calcium influx, which can initiate downstream signaling cascades culminating in apoptosis.[3]

tat-M2NX is a novel, cell-permeable peptide antagonist of the TRPM2 channel.[1] It is composed of the HIV-1 Tat protein transduction domain, which allows for efficient delivery into the cell, fused to a peptide sequence (M2NX) that selectively inhibits TRPM2. tat-M2NX acts by preventing the binding of ADPR to the NUDT9-H domain on the C-terminus of the TRPM2 channel, thereby blocking its activation. This specific mechanism of action makes tat-M2NX a valuable tool for studying the physiological roles of TRPM2 and a potential therapeutic agent for diseases associated with TRPM2 overactivation, such as ischemic stroke.

These application notes provide detailed protocols for the use of tat-M2NX in whole-cell patch-clamp electrophysiology experiments to study and quantify the inhibition of TRPM2 channels.

Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory effects of tat-M2NX on human TRPM2 channels expressed in HEK293 cells.

Table 1: Potency and Efficacy of tat-M2NX

Parameter	Value	Cell Type	Experimental Condition	Reference
IC50	396 nM	HEK293 cells expressing hTRPM2	Whole-cell patch- clamp with 100 μM ADPR in the pipette solution.	
Maximal Inhibition	>90%	HEK293 cells expressing hTRPM2	2 μM tat-M2NX in the pipette solution with 100 μM ADPR.	•

Table 2: Concentration-Dependent Inhibition of TRPM2 Current Density by tat-M2NX

tat-M2NX Concentration (μΜ)	Mean Current Density (pA/pF)	Standard Deviation	Reference
0.05 (control)	~150	(Not specified)	
0.15	~100	(Not specified)	_
0.3	~75	(Not specified)	
0.5	~50	(Not specified)	
2	<15	(Not specified)	•
5	<15	(Not specified)	•
10	<15	(Not specified)	•

Note: The current density values are estimated from the graphical data presented in the cited literature and are intended for comparative purposes.

Experimental Protocols Cell Culture and Transfection of HEK293 Cells with hTRPM2

This protocol describes the maintenance of HEK293 cells and their transient transfection with a plasmid encoding the human TRPM2 channel.

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Plasmid DNA encoding human TRPM2 (hTRPM2)
- A suitable transfection reagent (e.g., Lipofamine)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 6-well plates
- 12-mm glass coverslips (sterilized)

Procedure:

- Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
- Seeding for Transfection: The day before transfection, seed the HEK293 cells onto sterile 12mm glass coverslips placed in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
- Transfection:

- On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. A common approach is to co-transfect with a fluorescent protein marker (e.g., GFP) to easily identify transfected cells for patch-clamp recordings.
- Add the transfection complexes to the cells and incubate for the recommended duration.
- Post-Transfection: After the incubation period, replace the transfection medium with fresh, pre-warmed culture medium.
- Readiness for Electrophysiology: The cells are typically ready for patch-clamp recordings 24-48 hours post-transfection.

Preparation of Solutions for Whole-Cell Patch-Clamp

- 140 NaCl
- 2.5 KCI
- 1 MgCl₂
- 1 CaCl₂
- 10 HEPES
- 5 Glucose

Adjust pH to 7.4 with NaOH. The osmolarity should be adjusted to ~310 mOsm.

Internal (Pipette) Solution (in mM):

- 145 K-Gluconate
- 1 MgCl₂
- 10 HEPES
- 0.05 EGTA

Adjust pH to 7.3 with KOH. The osmolarity should be adjusted to ~290 mOsm.

tat-M2NX and ADPR Working Solution:

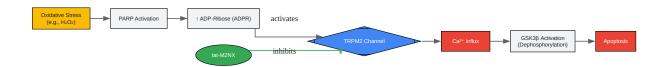
- Prepare a stock solution of tat-M2NX in sterile, nuclease-free water. For example, a 1 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C.
- On the day of the experiment, thaw an aliquot of the tat-M2NX stock solution and the internal solution.
- Add the TRPM2 agonist, ADPR, to the internal solution to a final concentration of 100 μ M.
- For dose-response experiments, add tat-M2NX to the ADPR-containing internal solution to achieve the desired final concentrations (e.g., 0.05, 0.15, 0.3, 0.5, 2, 5, or 10 μ M).
- As a negative control, prepare an internal solution containing 100 μM ADPR and a scrambled version of the peptide (tat-SCR) at a concentration equivalent to the highest concentration of tat-M2NX used.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is designed to measure ADPR-activated TRPM2 currents in hTRPM2-expressing HEK293 cells and their inhibition by tat-M2NX.

Equipment and Materials:

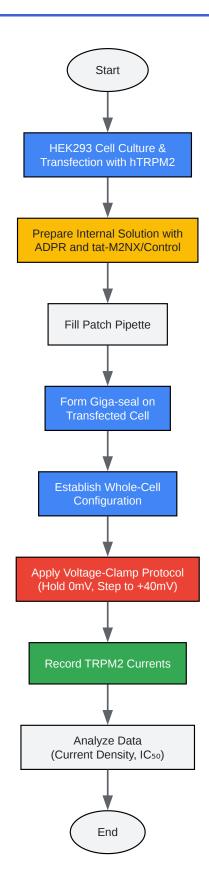
- Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, DigiData 1550B)
- Microscope with DIC optics
- Micromanipulator
- Borosilicate glass capillaries for pulling pipettes
- Pipette puller
- HEK293 cells on coverslips, transfected with hTRPM2
- Prepared external and internal solutions



Procedure:

- Pipette Preparation: Pull glass pipettes from borosilicate capillaries to a resistance of 3.5-5 $M\Omega$ when filled with the internal solution.
- Cell Visualization: Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution. Identify a transfected cell (e.g., by GFP fluorescence) for recording.
- Giga-seal Formation: Fill a patch pipette with the desired internal solution (containing ADPR and tat-M2NX or control). Under positive pressure, approach the cell with the pipette. Upon contact, release the positive pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the
 pipette tip, establishing the whole-cell configuration. This allows the contents of the pipette to
 dialyze into the cell.
- Voltage-Clamp Protocol:
 - Clamp the cell membrane potential at a holding potential of 0 mV.
 - To elicit TRPM2 currents, apply a depolarizing voltage step to +40 mV. This protocol is designed to generate an outward current, which can reduce TRPM2-mediated calcium influx and subsequent cell death during the recording.
 - Record the resulting currents.
- Data Acquisition: Digitize the currents at 1 kHz and filter at 5 kHz.
- Data Analysis:
 - Measure the peak current amplitude at the +40 mV step.
 - Calculate the current density by dividing the peak current by the cell capacitance.
 - For dose-response analysis, plot the normalized current density against the concentration of tat-M2NX and fit the data with a suitable equation to determine the IC₅₀.

Mandatory Visualizations Signaling Pathway of TRPM2 Activation and Inhibition by tat-M2NX



Click to download full resolution via product page

Caption: TRPM2 activation by oxidative stress and its inhibition by tat-M2NX.

Experimental Workflow for tat-M2NX Patch-Clamp Electrophysiology

Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp analysis of tat-M2NX effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Optimization of the Novel Transient Receptor Potential Melastatin 2 Antagonist tatM2NX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Patch-Clamp Electrophysiology Using tat-M2NX]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821555#patch-clamp-electrophysiology-using-tatm2nx]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com